4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C23H16Cl2IN3O4 and a molecular weight of 596.212 g/mol . This compound is known for its unique structure, which includes an iodobenzoyl group, a carbohydrazonoyl group, and a dichlorobenzoate group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes the following steps:
Formation of 2-Iodobenzoyl Chloride: This is typically achieved by reacting 2-iodobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The 2-iodobenzoyl chloride is then reacted with an appropriate amine to form the 2-iodobenzoyl amide.
Formation of Carbohydrazonoyl Intermediate: The amide is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Final Coupling Reaction: The carbohydrazonoyl intermediate is then coupled with 2,4-dichlorobenzoic acid under appropriate conditions to form the final product.
Chemical Reactions Analysis
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodobenzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The iodobenzoyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The carbohydrazonoyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The dichlorobenzoate group may contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar compounds to 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate include:
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: This compound has a similar structure but with a phenylacrylate group instead of a dichlorobenzoate group.
This compound: This compound has a similar structure but with different substituents on the benzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
769151-61-3 |
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Molecular Formula |
C23H16Cl2IN3O4 |
Molecular Weight |
596.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H16Cl2IN3O4/c24-15-7-10-17(19(25)11-15)23(32)33-16-8-5-14(6-9-16)12-28-29-21(30)13-27-22(31)18-3-1-2-4-20(18)26/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+ |
InChI Key |
KZGSBTIUHACPGD-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)I |
Origin of Product |
United States |
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